3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile
Overview
Description
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a bromine atom, a methoxy group, and a 2-methylbenzyl ether group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile typically involves multiple steps. One common approach starts with the bromination of 5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the development of new pharmaceutical agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and electroluminescent devices.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxybenzonitrile
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- 3-methoxybenzonitrile
Uniqueness
3-Bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile is unique due to the presence of the 2-methylbenzyl ether group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDSZSGLUGYLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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